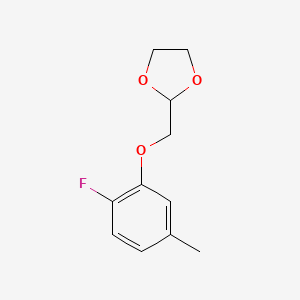![molecular formula C19H19ClN2O B12641482 9-Hydroxy-2,5,6,11-tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium chloride CAS No. 58337-36-3](/img/structure/B12641482.png)
9-Hydroxy-2,5,6,11-tetramethyl-6H-pyrido[4,3-b]carbazol-2-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 264138 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific interactions with biological molecules, making it a valuable subject of study in medicinal chemistry and related disciplines.
Vorbereitungsmethoden
The synthesis of NSC 264138 involves several steps, each requiring precise reaction conditions to ensure the desired product is obtained. The synthetic routes typically include:
Initial Reactant Preparation: The starting materials are carefully selected and purified to avoid any impurities that could affect the reaction.
Reaction Conditions: The reactions are carried out under controlled temperatures and pressures, often requiring catalysts to facilitate the process.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial production methods for NSC 264138 may involve scaling up these laboratory procedures, with additional steps to ensure consistency and quality control.
Analyse Chemischer Reaktionen
NSC 264138 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: NSC 264138 can participate in substitution reactions where one functional group is replaced by another, using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
NSC 264138 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and develop new synthetic methods.
Biology: The compound is studied for its interactions with biological molecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.
Medicine: NSC 264138 is investigated for its potential use in treating diseases, particularly those involving abnormal cell growth or signaling pathways.
Industry: The compound is used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Wirkmechanismus
The mechanism of action of NSC 264138 involves its interaction with specific molecular targets within cells. It can bind to nucleic acids, proteins, or other biomolecules, altering their function and affecting cellular processes. The pathways involved may include inhibition of enzyme activity, disruption of signaling pathways, or induction of cell death in abnormal cells.
Vergleich Mit ähnlichen Verbindungen
NSC 264138 can be compared with other similar compounds to highlight its unique properties. Some similar compounds include:
Eigenschaften
CAS-Nummer |
58337-36-3 |
|---|---|
Molekularformel |
C19H19ClN2O |
Molekulargewicht |
326.8 g/mol |
IUPAC-Name |
2,5,6,11-tetramethylpyrido[4,3-b]carbazol-2-ium-9-ol;chloride |
InChI |
InChI=1S/C19H18N2O.ClH/c1-11-16-10-20(3)8-7-14(16)12(2)19-18(11)15-9-13(22)5-6-17(15)21(19)4;/h5-10H,1-4H3;1H |
InChI-Schlüssel |
NWGCFJXDJRSBNA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=C[N+](=CC2=C(C3=C1N(C4=C3C=C(C=C4)O)C)C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


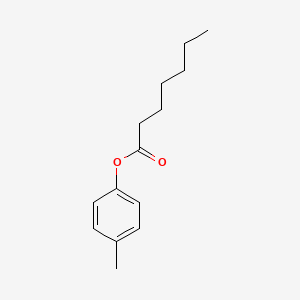
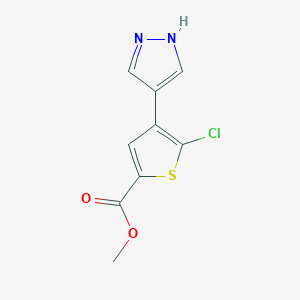
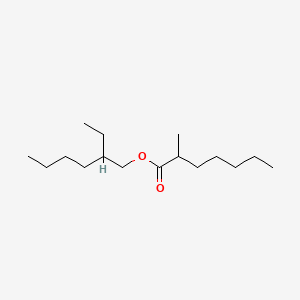

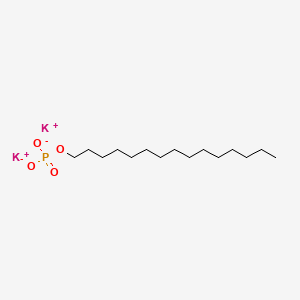
![(2,5-Dioxopyrrolidin-1-yl) 4-[(4-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12641442.png)
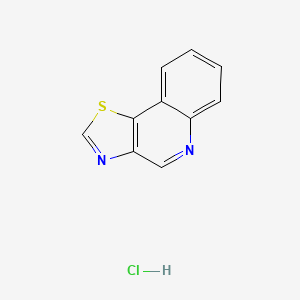
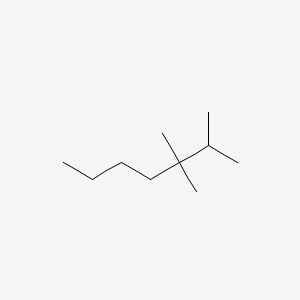

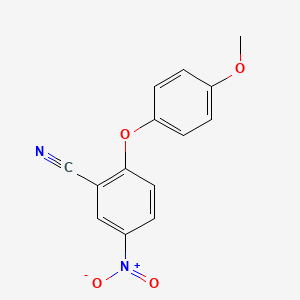
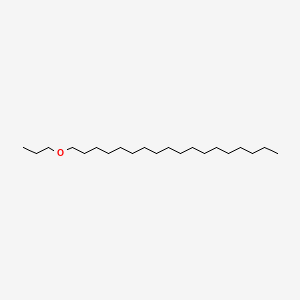
![1-[(3-Chlorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione](/img/structure/B12641480.png)

